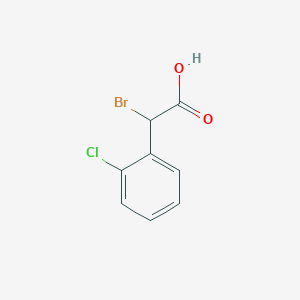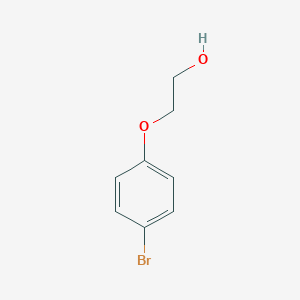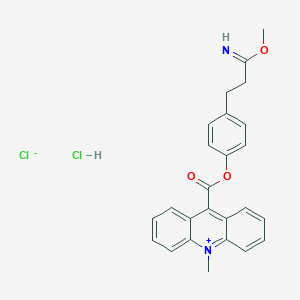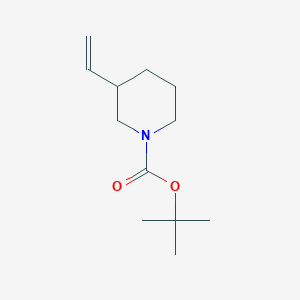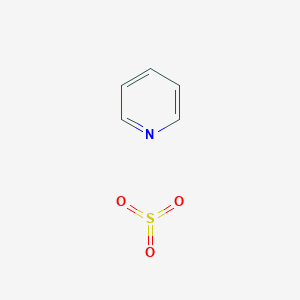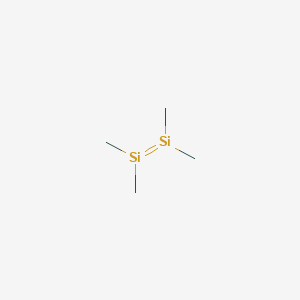
1,1,2,2-Tetramethyldisilane
Vue d'ensemble
Description
1,1,2,2-Tetramethyldisilane is a compound that has been the subject of various studies due to its interesting molecular structure and reactivity. It serves as a fundamental building block in organosilicon chemistry and has been explored for its potential in synthesizing more complex silicon-containing structures and for its unique behavior in chemical reactions.
Synthesis Analysis
The synthesis of 1,1,2,2-tetramethyldisilane derivatives has been achieved through different methods. For instance, the synthesis of 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane was accomplished by reacting 1,2-dilithiocarborane with dichlorotetramethyldisilane . Another synthesis approach involved the reaction of 1,4-dilithiotetraphenylbutadiene with 1,2-dichlorotetramethyldisilane to produce a tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene . These methods highlight the versatility of 1,1,2,2-tetramethyldisilane in forming various organosilicon compounds.
Molecular Structure Analysis
The molecular structure of 1,1,2,2-tetramethyldisilane and its derivatives has been extensively studied. Gas-phase electron diffraction, supported by ab initio calculations, Raman spectroscopy, and X-ray crystallography, has revealed unusual structural motifs due to steric crowding in disilanes . For example, the gas-phase structure of 1,1,2,2-tetra-tert-butyldisilane was found to be almost anticlinal, deviating significantly from the expected tetrahedral angle around the silicon atoms . This indicates a high degree of flexibility around the silicon centers, which is crucial for understanding the reactivity of such compounds.
Chemical Reactions Analysis
1,1,2,2-Tetramethyldisilane undergoes various chemical reactions that have been the subject of research. For example, its reaction with ethanol leads to the cleavage of a Si-C bond rather than a Si-Si bond, which is in contrast to its organic analogues . The compound also reacts with oxygen, leading to the insertion of an oxygen atom into the Si-Si bond . Additionally, it has been used as a radical reagent in reactions such as reduction of alkyl bromides, addition to olefins, and alkylation onto heteroaromatic bases . These studies demonstrate the compound's diverse reactivity, which is influenced by its molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,2,2-tetramethyldisilane and its derivatives have been characterized through various techniques. For instance, 1,2-dihydroxy-tetramethyldisilane was synthesized and found to be water-soluble, with a high tendency to condense, forming a two-dimensional network by H-bonding in its crystal form . The thermal decomposition of 1,1,2,2-tetramethyldisilane has been studied using vacuum ultraviolet photoionization mass spectrometry, revealing primary reaction products and proposing a comprehensive pyrolysis mechanism . These properties are essential for understanding the behavior of 1,1,2,2-tetramethyldisilane in various environments and for its potential applications in materials science and synthetic chemistry.
Applications De Recherche Scientifique
1. Conformational Behavior in Different Phases
The molecular structure of 1,1,2,2-tetramethyldisilane derivatives has been studied across different phases, revealing unique conformational changes. In a specific study, the 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane exhibited only one conformer in solid and gas phases, while three conformers were present in the liquid phase. This behavior was analyzed using spectroscopic and diffraction techniques, and computational methods provided insights into these phase-dependent conformations (Masters et al., 2015).
2. Thermal Decomposition Analysis
The thermal decomposition of 1,1,2,2-tetramethyldisilane has been explored through flash pyrolysis, followed by molecular beam sampling and vacuum ultraviolet photoionization mass spectrometry. The study identified primary reaction products and proposed a comprehensive pyrolysis mechanism, contributing to the understanding of the compound's thermal stability and decomposition pathways (Shao, Tian, & Zhang, 2022).
3. Catalytic Silylation
1,1,2,2-tetramethyldisilane has been used in palladium-catalyzed silylation reactions, leading to the creation of functionalized aryldimethylsilanols. This process involves the insertion of 1,2-diethoxy-1,1,2,2-tetramethyldisilane into aryl bromides, demonstrating the compound's role in facilitating catalytic reactions and producing valuable chemical intermediates (Denmark & Kallemeyn, 2003).
Safety And Hazards
1,1,2,2-Tetramethyldisilane is classified as a flammable liquid (Category 2), H225 . It is advised to avoid breathing its vapors and to ensure adequate ventilation when handling it . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .
Propriétés
IUPAC Name |
dimethylsilylidene(dimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Si2/c1-5(2)6(3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUAUBOPWUPBCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=[Si](C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883591 | |
| Record name | Disilane, 1,1,2,2-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetramethyldisilane | |
CAS RN |
814-98-2 | |
| Record name | Disilane, 1,1,2,2-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilane, 1,1,2,2-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disilane, 1,1,2,2-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2-tetramethyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.287 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



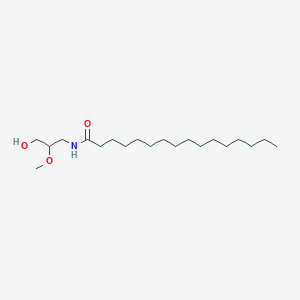
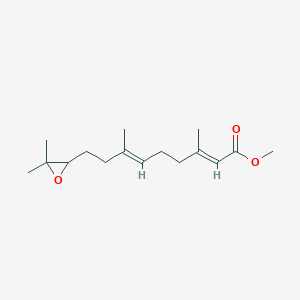
![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)

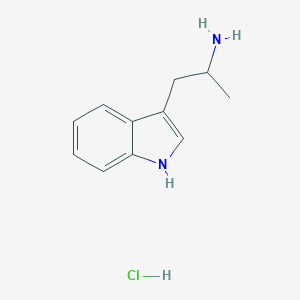
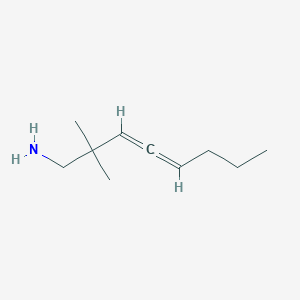
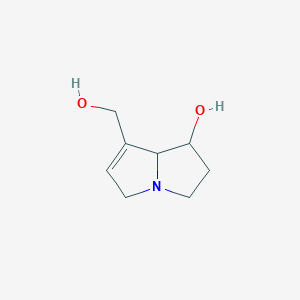
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)
